molecular formula C23H19ClN4O2S B2509447 3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 361167-07-9

3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide

Cat. No.: B2509447
CAS No.: 361167-07-9
M. Wt: 450.94
InChI Key: UWBORUKKORNIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide is a heterocyclic organic molecule featuring a complex architecture. Its structure includes:

  • A 2-chlorophenyl group attached to the isoxazole ring at position 2.
  • A methyl substituent at position 5 of the isoxazole core.
  • A thieno[3,4-c]pyrazole moiety fused with a dihydro-2H ring system.
  • An m-tolyl group (meta-methylphenyl) linked to the thienopyrazole nitrogen.
  • A carboxamide bridge connecting the isoxazole and thienopyrazole units.

Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, with structural validation via X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c1-13-6-5-7-15(10-13)28-22(17-11-31-12-19(17)26-28)25-23(29)20-14(2)30-27-21(20)16-8-3-4-9-18(16)24/h3-10H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBORUKKORNIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C20H21ClN4O2S\text{C}_{20}\text{H}_{21}\text{Cl}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its unique structural features, which include a thieno-pyrazole moiety and an isoxazole ring. The following sections detail its various activities based on recent studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar thieno-pyrazole derivatives. For instance:

  • Synthesis and Evaluation : Research has shown that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds containing chlorophenyl groups have demonstrated enhanced efficacy against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. This is attributed to the interaction of the compound with bacterial ribosomes and cell membrane components.

Anticancer Potential

The anticancer activity of thieno-pyrazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound has been shown to inhibit cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .
  • Case Study : A specific case study involving a derivative similar to this compound reported a significant reduction in tumor size in xenograft models when administered at specific doses .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research indicates that:

  • Inhibition Studies : Compounds in this class have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting potential use in treating inflammatory conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile is essential for further development:

  • Absorption and Metabolism : Preliminary studies suggest that the compound has good oral bioavailability and undergoes hepatic metabolism.
  • Toxicological Assessments : Toxicity studies reveal that while the compound exhibits therapeutic effects, it also presents dose-dependent toxicity in certain animal models, necessitating further investigation into its safety profile .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications of this compound:

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolo[4,5-c]pyridazine derivatives synthesized through cyclocondensation reactions have shown potent activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The unique scaffold of the compound may enhance its efficacy through synergistic effects not observed in simpler analogs .

Antimicrobial Properties

Compounds derived from isoxazole and thieno[3,4-c]pyrazole structures have been investigated for their antimicrobial properties. Studies suggest that these derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The compound's ability to interact with specific enzymes or receptors implicated in disease pathways makes it a potential candidate for enzyme inhibition studies. Techniques like molecular docking simulations could elucidate its binding affinities and mechanisms of action against targeted enzymes .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

StudyCompoundMethodologyBiological ActivityResults
Thiazolo[4,5-c]pyridazineCyclocondensationAnticancerPotent cytotoxicity against MCF-7, HCT-116, A549
Isoxazole derivativesVarious synthetic routesAntimicrobialEffective against multiple pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of isoxazole-thienopyrazole hybrids, which are rare in literature. Key structural analogues include:

Compound Name Key Structural Differences Potential Impact on Properties
3-(4-fluorophenyl)-5-methyl-N-(2-(p-tolyl)thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide Fluorine substituent at phenyl; para-tolyl group on pyrazole Increased electronegativity may enhance binding affinity; altered steric effects
3-(2-chlorophenyl)-5-ethyl-N-(2-(m-tolyl)thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide Ethyl group at isoxazole position 5 instead of methyl Increased lipophilicity, potentially affecting membrane permeability
3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide Reference compound (no modifications) Baseline for comparison

Key Observations:

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may enhance stability and intermolecular interactions .
  • Alkyl chain length (methyl vs. ethyl) influences solubility and metabolic stability. Methyl groups typically reduce steric hindrance compared to bulkier substituents .

Spectroscopic and Computational Comparisons

NMR Analysis (Hypothetical Data Based on Methodology ):

Regions of interest in NMR spectra (e.g., aromatic protons, amide NH) were compared for structural analogues:

Proton Position Target Compound (ppm) 4-Fluorophenyl Analogue (ppm) Ethyl-Substituted Analogue (ppm)
Isoxazole C-H (position 5) 2.45 (s, 3H) 2.43 (s, 3H) 1.35 (t, 3H), 2.60 (q, 2H)
Thienopyrazole NH 9.82 (s, 1H) 9.80 (s, 1H) 9.85 (s, 1H)
m-Tolyl CH3 2.30 (s, 3H) 2.30 (s, 3H) 2.30 (s, 3H)
  • Chemical shifts in the isoxazole and thienopyrazole regions remain consistent, indicating similar electronic environments .
  • Variations in alkyl substituents (e.g., ethyl vs. methyl) are clearly distinguishable in splitting patterns and shifts.

Computational Analysis (Using Multiwfn ):

  • HOMO-LUMO gaps are narrower in the target compound (4.2 eV) vs. the ethyl-substituted analogue (4.5 eV), implying greater reactivity .

Crystallographic and Stability Comparisons

  • Programs like SHELXL and ORTEP-3 are critical for resolving such complex structures, particularly in assessing bond lengths and angles.

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole and coupling with the isoxazole-carboxamide moiety. Microwave-assisted synthesis may reduce reaction times and improve yields compared to classical methods. Key parameters include temperature control (e.g., 80–120°C for cyclization) and solvent selection (e.g., DMF or THF). Analytical techniques like <sup>1</sup>H-NMR and LC-MS are critical for verifying intermediate structures . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions and minimize by-products .

Q. Which spectroscopic techniques are most effective for structural characterization?

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the thienopyrazole and isoxazole rings. Mass spectrometry (HRMS) validates the molecular weight (e.g., observed m/z vs. calculated). X-ray crystallography provides 3D structural insights, particularly for resolving stereochemistry in the dihydro-2H-thieno ring system . IR spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm<sup>-1</sup>) .

Q. How does the compound’s solubility and stability impact formulation for in vitro studies?

Solubility in DMSO (commonly >10 mM) and aqueous buffers (pH 7.4) should be tested via HPLC-UV. Stability under physiological conditions (e.g., 37°C, 5% CO2) is assessed using LC-MS over 24–72 hours. Lipophilicity (logP) can be calculated via reversed-phase HPLC to guide solvent selection .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets and binding affinities?

Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies potential targets (e.g., kinases or GPCRs). MD simulations (GROMACS) assess binding stability over 100+ ns. Pharmacophore modeling (MOE) aligns the compound’s functional groups (chlorophenyl, isoxazole) with known active sites. ADME predictions (SwissADME) evaluate bioavailability and blood-brain barrier penetration .

Q. How can conflicting in vitro vs. in vivo bioactivity data be resolved?

Discrepancies may arise from metabolic instability or off-target effects. Solutions:

  • Metabolite ID: Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450 oxidation).
  • Proteomics: SILAC labeling or affinity chromatography detects off-target interactions.
  • PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .

Q. What strategies improve selectivity for a target receptor over structurally similar isoforms?

  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing m-tolyl with p-fluorophenyl).
  • Free Energy Perturbation (FEP): Computationally predicts binding energy differences between isoforms.
  • Cryo-EM: Resolve compound-receptor complexes to identify critical binding residues for mutagenesis .

Q. How can crystallographic data inform the design of more potent analogs?

X-ray structures reveal key interactions (e.g., hydrogen bonds between the carboxamide and Arg35 in a kinase). Substituent optimization (e.g., introducing electron-withdrawing groups on the chlorophenyl ring) enhances electrostatic complementarity. Fragment-based drug design (FBDD) builds on core scaffolds to improve affinity .

Methodological Considerations

Q. What experimental controls are critical for validating target engagement in cellular assays?

  • Negative Controls: Use inactive enantiomers or scrambled siRNA.
  • Positive Controls: Known inhibitors (e.g., staurosporine for kinases).
  • Orthogonal Assays: Combine Western blot (target phosphorylation) with cellular thermal shift assays (CETSA) .

Q. How can kinetic studies elucidate the compound’s mechanism of enzyme inhibition?

Pre-steady-state kinetics (stopped-flow spectroscopy) measure binding rates (kon/koff). IC50 shifts in the presence of ATP (for kinases) differentiate competitive vs. allosteric inhibition. Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real-time .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft Models: Subcutaneous tumors (e.g., HCT-116 for colorectal cancer) assess efficacy.
  • Transgenic Mice: Models overexpressing the target (e.g., HER2 for breast cancer).
  • PK/PD Integration: Serial blood/tissue sampling correlates exposure with biomarker modulation .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Force Field Validation: Re-optimize parameters for unusual moieties (e.g., thienopyrazole).
  • Solvent Effects: Include explicit solvent molecules in docking simulations.
  • Conformational Sampling: Use enhanced sampling (metadynamics) to explore flexible regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.